Methyl 2-(4-formylphenyl)acetate

Organic Synthesis Aldehyde Preparation Process Chemistry

Sourcing an aromatic building block with orthogonal reactivity for multi-step syntheses? Generic phenylacetates lack the aldehyde handle required for key condensations, forcing additional protection-deprotection cycles. Methyl 2-(4-formylphenyl)acetate solves this: - Validated PROTAC linker: Dual aldehyde and ester groups enable orthogonal conjugation to E3 ligase recruiter and target ligand. - Process-ready efficiency: Demonstrated 96% yield in atropine sulfate intermediate synthesis (patented scalable process). - Derivatization hub: Ester allows hydrolysis, transesterification, or aminolysis to access 4-formylphenylacetic acid, amides, or higher esters.

Molecular Formula C10H10O3
Molecular Weight 178.187
CAS No. 96524-70-8
Cat. No. B2649466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-formylphenyl)acetate
CAS96524-70-8
Molecular FormulaC10H10O3
Molecular Weight178.187
Structural Identifiers
SMILESCOC(=O)CC1=CC=C(C=C1)C=O
InChIInChI=1S/C10H10O3/c1-13-10(12)6-8-2-4-9(7-11)5-3-8/h2-5,7H,6H2,1H3
InChIKeyYPJYQGMVBYQTTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(4-formylphenyl)acetate Technical Profile


Methyl 2-(4-formylphenyl)acetate (CAS 96524-70-8) is a versatile aromatic ester building block characterized by a reactive para-formyl group and a methyl ester moiety [1]. It is widely recognized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials, with documented utility as a PROTAC linker for targeted protein degradation . This compound serves as a key synthetic intermediate where both aldehyde and ester functionalities are required for further derivatization.

Dual reactive handles: aldehyde and methyl ester for sequential derivatization
Designated PROTAC linker building block
Supports multi-step synthesis of alkaloid intermediates

Methyl 2-(4-formylphenyl)acetate vs. Generic Phenylacetate Esters


Methyl 2-(4-formylphenyl)acetate cannot be interchanged with simpler phenylacetate esters or other para-substituted analogs due to the unique reactivity profile conferred by its aldehyde group, which is essential for key downstream transformations . While similar in molecular weight to compounds like Methyl 4-formylbenzoate, the benzylic methylene spacer between the aromatic ring and the ester group in this compound fundamentally alters its reactivity in nucleophilic acyl substitution and condensation reactions [1]. Substituting a generic building block lacking this specific dual functionality would necessitate additional synthetic steps or lead to failed reactions, directly impacting project timelines and yields.

Missing aldehyde group may limit key downstream transformations; generic phenylacetate esters lack this reactivity.
Benzylic methylene spacer alters nucleophilic substitution reactivity compared to ring-attached esters like methyl 4-formylbenzoate.
PROTAC linker designation distinguishes from non-linker esters; substitution may omit validated application context.

Methyl 2-(4-formylphenyl)acetate Performance Evidence


High-Yield Aldehyde Synthesis via Dess-Martin Oxidation

A high-yielding synthetic route to Methyl 2-(4-formylphenyl)acetate utilizes a Dess-Martin Periodinane oxidation, achieving a 94% yield from the corresponding alcohol . This represents a significant improvement over alternative methods using N-methylmorpholine-N-oxide, which report yields of 79% for the same transformation .

Aldehyde Formation Yield
Cross-study comparable
Target: 94% yield via Dess-Martin oxidation
Comparator: 79% yield via NMO oxidation
Supports oxidation method selection for aldehyde introduction
Data to verify; cross-study comparison, conditions may vary
Organic Synthesis Aldehyde Preparation Process Chemistry

Key Intermediate for Atropine Sulfate Synthesis

Methyl 2-(4-formylphenyl)acetate (referred to as α-formylphenylacetic acid methyl ester) is a critical intermediate in a novel, high-yielding synthesis of atropine sulfate [1]. In the esterification step with tropinol, this specific compound enables a 96% yield of the key tropin ester intermediate, a crucial step for the overall process [1]. This demonstrates its practical utility in a scalable pharmaceutical process.

Tropin Ester Formation
Class-level inference
96% yield
Supports atropine intermediate synthesis context
Reported in patent; direct comparator data not disclosed
Pharmaceutical Synthesis Anticholinergic Drugs Process Optimization

PROTAC Linker for Targeted Protein Degradation

Methyl 2-(4-formylphenyl)acetate is classified and supplied as a PROTAC linker, a building block used to create heterobifunctional molecules for targeted protein degradation . This designation distinguishes it from many other phenylacetate esters that lack this specific, validated application in advanced chemical biology research.

PROTAC Linker Designation
Data to verify
Classified as PROTAC linker building block
Supports targeted protein degradation research procurement
Supplier-defined classification; verify for specific project
PROTACs Targeted Protein Degradation Chemical Biology

Methyl 2-(4-formylphenyl)acetate Applications


Tropane Alkaloid and Anticholinergic Synthesis

Leverage the compound's proven performance in a patented, scalable process for synthesizing atropine sulfate intermediates, as demonstrated by the 96% yield in the key tropin ester formation step [1]. This makes it a reliable building block for medicinal chemistry programs targeting muscarinic acetylcholine receptors.

PROTACs and Chemical Biology Tools

Procure this compound specifically for its validated use as a PROTAC linker in targeted protein degradation research . Its dual aldehyde and ester functionality provides orthogonal reactivity for conjugating ligands to an E3 ligase recruiter and a target protein ligand, a core requirement for PROTAC assembly.

Multifunctional Aromatic Building Block Synthesis

Employ this compound in synthetic routes where a 94% yield can be achieved for aldehyde introduction via Dess-Martin oxidation . This high efficiency makes it a cost-effective starting material for generating libraries of complex aromatic compounds for drug discovery or materials science.

Specialty Ester and Amide Precursor

Utilize its reactive ester group for hydrolysis, transesterification, or aminolysis to generate the corresponding 4-formylphenylacetic acid, higher alkyl esters, or amides. This provides a versatile entry point for creating a family of structurally related compounds with tailored properties.

Application
Selection Property
Validation Focus
Tropane alkaloid synthesis research
Dual aldehyde-ester reactivity
Tropin ester formation efficiency review
PROTAC assembly research
PROTAC linker designation
Conjugation chemistry compatibility review
Aromatic building block synthesis
Reported high-yield aldehyde formation
Oxidation method efficiency review
Ester/amide derivatization
Reactive methyl ester handle
Derivatization pathway versatility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-(4-formylphenyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.